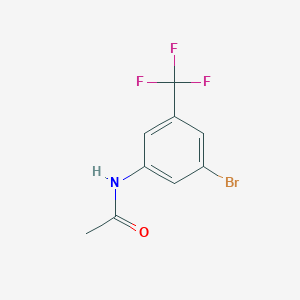
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% (2-TFMA) is an organic compound with a wide range of applications in the field of chemistry. It can be used as a reagent in various chemical reactions, such as the synthesis of organic compounds, as well as a catalyst in the production of pharmaceuticals. This compound is also used in the production of pesticides, herbicides, and other industrial chemicals. In addition, 2-TFMA is used in the synthesis of specialty chemicals, such as dyes, pigments, and surfactants.
科学研究应用
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as fluorinated alkanes and cyclic compounds. It has also been used as a catalyst in the production of pharmaceuticals and other industrial chemicals. In addition, 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has been used in the synthesis of specialty chemicals, such as dyes, pigments, and surfactants.
作用机制
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% acts as a nucleophile in the reaction with trifluoromethyl aniline and trifluoromethyl sulfonic anhydride. The reaction proceeds via a nucleophilic substitution, in which the trifluoromethyl aniline acts as the electrophile and the trifluoromethyl sulfonic anhydride acts as the nucleophile. The reaction is catalyzed by a base, such as potassium carbonate, which facilitates the formation of the product.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has been used in a variety of biochemical and physiological studies. It has been used as a reagent in the synthesis of organic compounds, such as fluorinated alkanes and cyclic compounds. It has also been used as a catalyst in the production of pharmaceuticals and other industrial chemicals. In addition, 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has been used in the synthesis of specialty chemicals, such as dyes, pigments, and surfactants.
实验室实验的优点和局限性
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% is that it is highly soluble in most organic solvents, making it easy to use in a variety of laboratory settings. Additionally, it is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% is not very stable, and it can decompose when exposed to light or heat. Additionally, it can be toxic if not handled properly.
未来方向
The future of 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% is promising. It has a wide range of applications in the field of chemistry and can be used in the synthesis of a variety of organic compounds. Additionally, it can be used as a catalyst in the production of pharmaceuticals and other industrial chemicals. Furthermore, 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% can be used in the synthesis of specialty chemicals, such as dyes, pigments, and surfactants. In the future, it is likely that 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% will continue to be used in research and industrial applications. Additionally, further research may be conducted to explore its potential applications in other areas, such as medicine and agriculture.
合成方法
2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline, 97% can be synthesized from the reaction of trifluoromethyl aniline and trifluoromethyl sulfonic anhydride in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide (DMF), at a temperature of 80-90°C. This reaction yields a product with 97% purity.
属性
IUPAC Name |
2-(trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c9-7(10,11)5-3-4(1-2-6(5)15)18(16,17)8(12,13)14/h1-3H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTKBUKWGYSCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)





